2-Chloro-4-(2,4-dichlorophenyl)phenol
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Overview
Description
2-Chloro-4-(2,4-dichlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenolic structure. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,4-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-phenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dichlorophenylboronic acid is coupled with 2-chloro-4-iodophenol in the presence of a palladium catalyst and a base. This reaction is conducted under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of phenolic precursors in large-scale reactors. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Phenolic derivatives with substituted functional groups.
Scientific Research Applications
2-Chloro-4-(2,4-dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Mechanism of Action
The antimicrobial activity of 2-Chloro-4-(2,4-dichlorophenyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
2-Chloro-4-(2,4-dichlorophenyl)phenol can be compared with other chlorophenols such as:
2,4-Dichlorophenol: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
2,3,4-Trichlorophenol: Contains an additional chlorine atom, making it more hydrophobic and potentially more toxic.
2,4,5-Trichlorophenol: Another trichlorophenol with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct antimicrobial properties and makes it suitable for various specialized applications.
Properties
IUPAC Name |
2-chloro-4-(2,4-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDZKABLRZERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686095 |
Source
|
Record name | 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358767-68-7 |
Source
|
Record name | 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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